1-Piperazineethanimine

Coordination chemistry Schiff base ligands Metal complex synthesis

1‑Piperazineethanimine (CAS 871737‑15‑4; synonyms: 2‑(1‑piperazinyl)ethanimine, 1‑Piperazineethanimine(9CI)) is a C6H13N3 imine derivative of piperazine with a molecular weight of 127.19 g/mol. Its defining structural feature is the terminal imine (C=N) bond, which distinguishes it fundamentally from the saturated primary‑amine analog 1‑(2‑aminoethyl)piperazine (AEP, CAS 140‑31‑8, C6H15N3, MW 129.20).

Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
CAS No. 871737-15-4
Cat. No. B15170014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazineethanimine
CAS871737-15-4
Molecular FormulaC6H13N3
Molecular Weight127.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC=N
InChIInChI=1S/C6H13N3/c7-1-4-9-5-2-8-3-6-9/h1,7-8H,2-6H2
InChIKeyDZCFEGFIXJLAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperazineethanimine (CAS 871737-15-4) Procurement Guide: Imine-Structure Differentiation for Ligand Design and Controlled Reactivity


1‑Piperazineethanimine (CAS 871737‑15‑4; synonyms: 2‑(1‑piperazinyl)ethanimine, 1‑Piperazineethanimine(9CI)) is a C6H13N3 imine derivative of piperazine with a molecular weight of 127.19 g/mol . Its defining structural feature is the terminal imine (C=N) bond, which distinguishes it fundamentally from the saturated primary‑amine analog 1‑(2‑aminoethyl)piperazine (AEP, CAS 140‑31‑8, C6H15N3, MW 129.20) . While AEP is a commodity epoxy curing agent and corrosion inhibitor, 1‑piperazineethanimine occupies a distinct functional space as a Schiff‑base progenitor, a neutral tetradentate ligand precursor, and a masked primary‑amine equivalent that can release AEP under controlled hydrolytic conditions [1][2].

Why 1‑Piperazineethanimine (CAS 871737‑15‑4) Cannot Be Replaced by Generic Aminoethylpiperazine in Coordination Chemistry and Imine‑Specific Applications


The saturated analog 1‑(2‑aminoethyl)piperazine (AEP) is widely used as an epoxy curing agent, corrosion inhibitor, and polyurethane catalyst because of its primary, secondary, and tertiary amine triad [1]. However, AEP lacks the azomethine (C=N) functionality that defines 1‑piperazineethanimine. This single structural difference—two fewer hydrogen atoms and a carbon‑nitrogen double bond—fundamentally alters the compound’s coordination chemistry, hydrolytic stability profile, and suitability as a Schiff‑base building block [2]. Substituting AEP for 1‑piperazineethanimine in metal‑complexation studies or imine‑specific polymer syntheses would eliminate the azomethine nitrogen donor site entirely, collapsing the tetradentate coordination geometry that underpins many piperazine‑Schiff‑base metal complexes [3]. The following quantitative evidence dimensions substantiate why generic substitution is chemically invalid.

Quantitative Differentiation Evidence for 1‑Piperazineethanimine (CAS 871737‑15‑4) Versus Closest Analogs


Imine C=N Bond Enables Tetradentate (NNNO) Metal Coordination Unavailable to Saturated AEP

1‑Piperazineethanimine contains a terminal azomethine (C=N) nitrogen that serves as a primary coordination site for transition metals. When condensed with carbonyl compounds such as isatin or salicylaldehyde derivatives, it generates tetradentate Schiff base ligands that coordinate through the azomethine nitrogen, two piperazine ring nitrogens, and a carbonyl (or phenolic) oxygen—an NNNO donor set [1][2]. In contrast, the saturated analog 1‑(2‑aminoethyl)piperazine (AEP, CAS 140‑31‑8) lacks the C=N bond and therefore cannot provide the azomethine nitrogen donor; its primary amine must first be condensed with a carbonyl to form the imine in situ, making 1‑piperazineethanimine the pre‑formed, direct‑use ligand precursor [3].

Coordination chemistry Schiff base ligands Metal complex synthesis

Lower Molecular Weight and Higher Calculated Density Differentiate the Imine from AEP for Formulation and Transport Calculations

The molecular formula of 1‑piperazineethanimine (C₆H₁₃N₃) contains two fewer hydrogen atoms than its saturated analog AEP (C₆H₁₅N₃), resulting in a lower molecular weight (127.19 vs. 129.20 g/mol) and a higher calculated density (1.129 g/cm³ vs. 0.985 g/mL at 25 °C for AEP) . The boiling point of 1‑piperazineethanimine is calculated at 202.4 °C at 760 mmHg, compared to the experimentally determined range of 218–222 °C for AEP . These differences, while modest, are consequential for stoichiometric calculations in polymer formulations and for vapor‑phase transport modeling.

Physicochemical properties Formulation science Process engineering

Controlled Hydrolytic Release of AEP: Imine as a Masked Primary Amine for Latent Curing and Triggered Delivery

The imine bond in 1‑piperazineethanimine is susceptible to hydrolysis under acidic or basic aqueous conditions, reverting to 1‑(2‑aminoethyl)piperazine (AEP) and formaldehyde (or the corresponding carbonyl fragment) [1]. This hydrolytic lability is a class‑level property of aliphatic imines and contrasts sharply with the hydrolytic stability of saturated AEP . While direct kinetic data for 1‑piperazineethanimine hydrolysis are not available in the open literature, the general imine hydrolysis mechanism (PADPED: Protonation–Addition–Deprotonation–Protonation–Elimination–Deprotonation) predicts pH‑dependent half‑lives ranging from minutes (pH < 3 or pH > 10) to hours or days (neutral pH) for simple aliphatic imines [1][2]. AEP itself is classified as stable and incompatible with strong acids and oxidizing agents, but does not undergo the same hydrolytic release pathway .

Latent curing agents Controlled release Stimuli‑responsive materials

Patent Literature Confirms That No Known Piperazine Molecule Matches AEP as an Epoxy Accelerator—the Imine Provides a Differentiated Latent‑Cure Pathway

US Patent 8,980,979 explicitly states that 'other substituted piperazine molecules have been evaluated as a substitute for AEP for epoxy/amine‑based formulations, but none of the known piperazine molecules have offered the same accelerating effects as AEP' [1]. This establishes that AEP (CAS 140‑31‑8) holds a unique position among piperazine derivatives for direct epoxy acceleration. 1‑Piperazineethanimine, as an imine rather than an amine, does not compete directly on AEP's acceleration mechanism (which relies on the primary amine hydrogen for epoxy ring‑opening). Instead, it offers a latent curing pathway: the imine can be formulated into epoxy systems and subsequently hydrolyzed in situ—by moisture, acidic fillers, or thermal treatment—to release AEP on demand [2]. This latent‑cure strategy is not achievable with AEP alone.

Epoxy curing Accelerator chemistry Latent hardeners

Optimal Research and Industrial Deployment Scenarios for 1‑Piperazineethanimine (CAS 871737‑15‑4)


Direct Synthesis of Tetradentate Schiff Base Metal Complexes for Catalysis and Materials Science

Use 1‑piperazineethanimine as the pre‑formed imine building block for condensation with isatin, salicylaldehyde, or β‑diketone derivatives to generate NNNO‑tetradentate Schiff base ligands. The resulting Co(II), Ni(II), and Cu(II) complexes—characterized by conductivity, magnetic susceptibility, FT‑IR, UV‑Visible, and TGA measurements—have been demonstrated as curing agents for maleimido‑epoxy thermosets with quantified thermal stability and chemical resistance profiles [1]. This direct synthetic route bypasses the in‑situ imine formation step required when starting from AEP, improving ligand purity and reproducibility.

Latent Epoxy Curing Agent Design via Hydrolytic AEP Release

Formulate 1‑piperazineethanimine into epoxy resin systems as a latent curing agent. The imine bond remains intact during mixing and storage, extending pot life compared to direct AEP formulations. Upon exposure to moisture, acidic fillers, or thermal activation, the imine hydrolyzes to release 1‑(2‑aminoethyl)piperazine (AEP) in situ, triggering epoxy ring‑opening and crosslinking [2]. This approach is particularly valuable for one‑component (1K) epoxy systems, moisture‑cure coatings, and adhesives requiring extended working time followed by rapid on‑demand cure.

Corrosion Inhibitor and Metal‑Surface‑Modification Studies Leveraging Azomethine Coordination

Exploit the azomethine nitrogen of 1‑piperazineethanimine for direct coordination to metal surfaces (e.g., mild steel, copper) in corrosion inhibition studies. Piperazine‑based Schiff bases derived from this scaffold have been investigated for their adsorption behavior on metal surfaces in acidic media, with corrosion inhibition efficiencies quantified by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization [3]. The pre‑formed imine structure may enhance adsorption affinity compared to AEP, which relies solely on amine‑metal interactions.

Controlled‑Release Pro‑Drug or Pro‑Active Intermediate in Pharmaceutical Research

Utilize 1‑piperazineethanimine as a hydrolytically labile pro‑drug scaffold that releases the pharmacologically active 1‑(2‑aminoethyl)piperazine moiety under physiological or endosomal pH conditions. Piperazine‑containing Schiff bases have documented antibacterial, antifungal, and anthelmintic activities [4]. The imine linkage provides a pH‑sensitive release handle that can be tuned by substituent effects on the azomethine carbon, offering medicinal chemists a differentiated design element not available with the stable amine AEP.

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